molecular formula C4H5NO3 B1609618 N,N-diformylacetamide CAS No. 26944-31-0

N,N-diformylacetamide

Cat. No.: B1609618
CAS No.: 26944-31-0
M. Wt: 115.09 g/mol
InChI Key: ZAHBLOGBMDVRDK-UHFFFAOYSA-N
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Description

N,N-Diformylacetamide is an organic compound with the molecular formula C4H5NO3. It is a clear, colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two formyl groups attached to the nitrogen atom of an acetamide moiety. This unique structure makes it a valuable reagent in various chemical reactions.

Scientific Research Applications

N,N-Diformylacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and drug intermediates.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

“N,N-diformylacetamide” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diformylacetamide can be synthesized through the formylation of acetamide. One common method involves the reaction of acetamide with formic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced using a similar approach but on a larger scale. The process involves the continuous addition of formic acid to a reactor containing acetamide and a catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diformylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Diformylacetamide involves its ability to act as a formylating agent. The formyl groups attached to the nitrogen atom can be transferred to other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it is used to introduce formyl groups into various substrates.

Comparison with Similar Compounds

    N,N-Dimethylformamide: A similar compound with two methyl groups attached to the nitrogen atom instead of formyl groups.

    N,N-Dimethylacetamide: Another related compound with two methyl groups attached to the nitrogen atom of an acetamide moiety.

Comparison: N,N-Diformylacetamide is unique due to the presence of two formyl groups, which impart distinct reactivity compared to its dimethyl counterparts. While N,N-Dimethylformamide and N,N-Dimethylacetamide are primarily used as solvents, this compound is valued for its formylating ability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

N,N-diformylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-4(8)5(2-6)3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHBLOGBMDVRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429048
Record name N,N-diformylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-31-0
Record name N,N-diformylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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